molecular formula C7H4Cl2F2N4 B12861305 2,6-Dichloro-9-(2,2-difluoroethyl)-9h-purine

2,6-Dichloro-9-(2,2-difluoroethyl)-9h-purine

Cat. No.: B12861305
M. Wt: 253.03 g/mol
InChI Key: BUNQHACSGWLQJS-UHFFFAOYSA-N
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Description

2,6-Dichloro-9-(2,2-difluoroethyl)-9h-purine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-9-(2,2-difluoroethyl)-9h-purine typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with a purine derivative.

    Fluoroethylation: The 9-position is modified by introducing a 2,2-difluoroethyl group, often using reagents such as 2,2-difluoroethyl bromide in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-9-(2,2-difluoroethyl)-9h-purine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common for purines.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) or ammonia (NH3) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purines, while hydrolysis can lead to the formation of purine derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in antiviral or anticancer research.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-9-(2,2-difluoroethyl)-9h-purine would depend on its specific application. In biological systems, it may interact with enzymes or nucleic acids, potentially inhibiting or modifying their function. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropurine: Lacks the 2,2-difluoroethyl group but shares the dichloro substitution pattern.

    9-(2,2-Difluoroethyl)purine: Lacks the chlorine atoms but has the same fluoroethyl group.

    6-Chloropurine: Contains only one chlorine atom and no fluoroethyl group.

Uniqueness

2,6-Dichloro-9-(2,2-difluoroethyl)-9h-purine is unique due to the combination of chlorine and fluorine atoms, which can significantly influence its chemical reactivity and potential applications. The presence of these halogens can enhance its stability, binding affinity, and specificity in various chemical and biological contexts.

Properties

Molecular Formula

C7H4Cl2F2N4

Molecular Weight

253.03 g/mol

IUPAC Name

2,6-dichloro-9-(2,2-difluoroethyl)purine

InChI

InChI=1S/C7H4Cl2F2N4/c8-5-4-6(14-7(9)13-5)15(2-12-4)1-3(10)11/h2-3H,1H2

InChI Key

BUNQHACSGWLQJS-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1CC(F)F)N=C(N=C2Cl)Cl

Origin of Product

United States

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